molecular formula C9H15ClN4 B1500937 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride CAS No. 1185309-71-0

1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride

Cat. No.: B1500937
CAS No.: 1185309-71-0
M. Wt: 214.69 g/mol
InChI Key: GMHLXWZROWPQJA-UHFFFAOYSA-N
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Description

1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It is a derivative of piperidine and pyrazine, featuring a piperidine ring substituted with a pyrazin-2-yl group and an amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidin-4-ylamine with pyrazin-2-yl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction parameters and final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrazine derivatives or oxidized piperidine derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine or pyrazine derivatives.

Scientific Research Applications

1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.

  • Industry: The compound is employed in the production of various chemical products and materials.

Mechanism of Action

1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as piperidine derivatives and pyrazine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse chemical reactions and applications.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrazine derivatives

  • Other substituted piperidines and pyrazines

Properties

IUPAC Name

1-pyrazin-2-ylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9;/h3-4,7-8H,1-2,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHLXWZROWPQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671555
Record name 1-(Pyrazin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-71-0
Record name 1-(Pyrazin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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